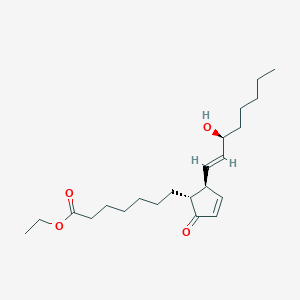

Prostaglandin A1 ethyl ester

説明

Overview of Prostaglandins and Eicosanoids in Biological Systems

Prostaglandins are a group of physiologically active lipid compounds known as eicosanoids, which are found in nearly every tissue in humans and other animals. wikipedia.orgbritannica.com They are derived from the fatty acid arachidonic acid and are characterized by a 20-carbon structure that includes a five-membered ring. wikipedia.orglibretexts.org Eicosanoids, a broader class that also includes thromboxanes and leukotrienes, act as potent, short-lived, local hormones (autocrine and paracrine mediators). wikipedia.orgcreative-proteomics.com

These molecules are involved in a vast array of physiological processes. libretexts.org For instance, they are powerful vasodilators, which means they help to relax and widen blood vessels, and they also inhibit the aggregation of blood platelets, playing a crucial role in preventing unnecessary blood clot formation. wikipedia.org Their involvement in vasodilation also implicates them in the inflammatory response. wikipedia.org Furthermore, prostaglandins are key players in the female reproductive system, influencing ovulation and stimulating uterine muscle contractions. britannica.com The diverse functions of prostaglandins are mediated by their interaction with a variety of specific G-protein-coupled receptors on the cell surface. wikipedia.orgresearchgate.net

Rationale for Esterification in Prostaglandin Research

The process of esterification, which in this case involves converting the carboxylic acid group of Prostaglandin A1 to an ethyl ester, is a common strategy in prostaglandin research. The primary reason for this chemical modification is to increase the lipophilicity (lipid solubility) of the compound. caymanchem.comglpbio.comscbt.com Prostaglandins, in their natural carboxylic acid form, can have limited ability to cross cellular membranes. By converting them into esters, their polarity is reduced, which can enhance their transport into cells.

This enhanced cellular uptake is crucial for researchers studying the intracellular mechanisms of action of prostaglandins. Once inside the cell, cellular enzymes, specifically esterases, can hydrolyze the ester bond, releasing the active prostaglandin in its carboxylic acid form. vulcanchem.com This approach allows for a more controlled and efficient delivery of the active compound to its intracellular targets. The simultaneous extraction and esterification of prostaglandins can be achieved with high yields in a short reaction time, and the specificity of this process can be controlled by the choice of counterion. doi.org

Prostaglandin A1 Ethyl Ester as a Prodrug Research Model

This compound serves as a classic example of a prodrug in a research context. caymanchem.comglpbio.commedchemexpress.com A prodrug is an inactive or less active compound that is metabolized (converted) within the body into an active drug. In this case, this compound is designed to be the inactive precursor that, upon entering a biological system, is converted to the biologically active Prostaglandin A1. caymanchem.comglpbio.commedchemexpress.com

The primary function of PGA1 is the inhibition of platelet activation. medchemexpress.com By using the ethyl ester form, researchers can investigate the effects of a sustained or targeted release of PGA1 within a cellular or tissue environment. This model allows for the study of the metabolic activation process itself and the subsequent physiological responses to the released PGA1. For example, research has shown that PGA1 can inhibit increases in intracellular calcium concentration and the production of thromboxane A2, both of which are critical for platelet activation. medchemexpress.com The use of the prodrug form helps to ensure that the observed effects are due to the intracellular actions of PGA1.

Historical Context of Prostaglandin A Research

The story of prostaglandins began in the 1930s when Ulf von Euler, a Swedish physiologist, discovered a substance in human seminal fluid that could cause smooth muscle contraction. explorable.com He named this substance "prostaglandin," believing it originated from the prostate gland. britannica.comexplorable.com It was later discovered that prostaglandins are produced in many tissues throughout the body. wikipedia.orgexplorable.com

Significant advancements in the understanding of prostaglandins occurred in the 1950s and 1960s through the work of Sune Bergström and Bengt Samuelsson. libretexts.org Bergström successfully purified several prostaglandins and, along with Samuelsson, elucidated their chemical structures and discovered that they are synthesized from unsaturated fatty acids like arachidonic acid. explorable.comnobelprize.org This pioneering work earned them, along with John Vane, the Nobel Prize in Physiology or Medicine in 1982. wikipedia.org

Prostaglandins of the A-series, including PGA1, were identified as natural products found in gorgonian soft coral. caymanchem.comglpbio.com Research on PGA1 has demonstrated its ability to cause renal vasodilation, increase the excretion of sodium in the urine, and lower arterial pressure in hypertensive patients. caymanchem.com The development of synthetic derivatives like this compound has been a logical progression in this field, providing researchers with valuable tools to further explore the diverse biological activities of these important lipid mediators. caymanchem.comglpbio.com

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | PGA1 ethyl ester | C22H36O4 | 364.5 | 93464-24-5 |

| Prostaglandin A1 | PGA1 | C20H32O4 | 336.47 | 14152-28-4 |

| Arachidonic acid | C20H32O2 | 304.47 | 506-32-1 | |

| Thromboxane A2 | TXA2 | C20H32O5 | 352.47 | 57576-52-0 |

Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid, ethyl ester |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| λmax | 218 nm |

| SMILES | O=C1C@HC@@HC=C1 |

| InChI Key | STQVEMJKKQYNQQ-LTGPBHORSA-N |

Data sourced from multiple chemical suppliers. caymanchem.combiomol.com

Solubility Data for this compound

| Solvent | Solubility |

| DMF | 50 mg/ml |

| DMSO | 50 mg/ml |

| Ethanol | 30 mg/ml |

| PBS (pH 7.2) | 0.25 mg/ml |

Data sourced from multiple chemical suppliers. caymanchem.comglpbio.combiomol.com

特性

IUPAC Name |

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What gaps exist in understanding the endogenous roles of this compound, and how can lipidomics address them?

- Answer : Limited data exist on its physiological occurrence. Untargeted lipidomics (LC-MS/MS) of tissues (e.g., renal or coral extracts) with stable isotope-labeled internal standards can quantify endogenous levels. Comparative studies with other PGA derivatives (e.g., 15-deoxy-Δ12,14-PGA1) may reveal unique signaling roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。